Lumiracoxib acyl-b-D-glucuronide

Bioactivation Chemical Stability Reactive Metabolites

Researchers investigating drug-induced liver injury (DILI) require authentic, high-purity standards to detect reactive drug metabolites. Lumiracoxib acyl-β-D-glucuronide (CAS 697287-17-5) addresses this need as a chemically characterized reactive acyl glucuronide with documented instability (t₁/₂ = 1.5 h in phosphate buffer). - Definitive reference standard for LC-MS/MS quantification in human biological matrices; essential given the absence of this pathway in C57bl/6J mice. - Positive control for trapping assays (GSH, N-acetyl-lysine) to generate drug-S-acyl-GSH adduct profiles for early DILI risk assessment. - High-purity (≥98%) material supplied with comprehensive CoA; global shipping with blue ice to ensure integrity.

Molecular Formula C21H21ClFNO9
Molecular Weight 485.8 g/mol
Cat. No. B13809935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumiracoxib acyl-b-D-glucuronide
Molecular FormulaC21H21ClFNO9
Molecular Weight485.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OOC3C(C(C(C(O3)C(=O)O)O)O)O
InChIInChI=1S/C21H21ClFNO9/c1-9-5-6-13(24-15-11(22)3-2-4-12(15)23)10(7-9)8-14(25)32-33-21-18(28)16(26)17(27)19(31-21)20(29)30/h2-7,16-19,21,24,26-28H,8H2,1H3,(H,29,30)/t16-,17-,18+,19-,21?/m0/s1
InChIKeyQAZYGQJBKASWPO-DAZJWRSOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lumiracoxib Acyl-β-D-Glucuronide: Key Reactive Metabolite


Lumiracoxib acyl-β-D-glucuronide (CAS 697287-17-5, MW 469.85) is a major phase II acyl glucuronide conjugate of the withdrawn COX-2 selective inhibitor lumiracoxib (Prexige) [1]. Unlike the therapeutically active parent drug, this metabolite is a chemically reactive intermediate with documented instability and a key role in the mechanism of lumiracoxib-induced hepatotoxicity [2]. Its formation is catalyzed primarily by UDP-glucuronosyltransferase (UGT) enzymes [3]. While the parent compound is well-characterized for its high COX-2 selectivity, the acyl glucuronide is a distinct chemical entity with a fundamentally different biological function: it serves as an indispensable analytical standard and mechanistic probe for investigating drug bioactivation, covalent protein binding, and species-specific differences in drug metabolism and toxicity [4].

Lumiracoxib Acyl Glucuronide Non-Interchangeability


Generic substitution is scientifically invalid for Lumiracoxib acyl-β-D-glucuronide because it is not a functional analog of the parent drug, nor is it interchangeable with other acyl glucuronides. Unlike lumiracoxib, which is a potent and selective COX-2 inhibitor (IC50 = 0.13 µM, selectivity ratio 515) [1], the acyl glucuronide is a reactive metabolite with documented chemical instability (T1/2 = 1.5 h in phosphate buffer) and a capacity for covalent protein adduction [2]. Furthermore, the metabolic pathways of acyl glucuronides are highly species-dependent; for example, while this pathway is significant in humans, it is absent or minor in C57bl/6J mice [3] and differs in chimeric humanized mice [4]. Therefore, substituting this specific metabolite with the parent drug, a non-acyl glucuronide, or even an acyl glucuronide from another drug would yield erroneous or uninterpretable results in any assay designed to quantify its presence, stability, or role in adverse drug reactions. Its value is as a unique, high-purity analytical reference standard for precisely these investigations.

Quantitative Differentiation Evidence


Chemical Instability and Reactivity

The primary differentiation of Lumiracoxib acyl-β-D-glucuronide from the parent drug, lumiracoxib, is its documented chemical instability and reactivity. In contrast to lumiracoxib, which has a plasma half-life of 6.5 hours [1], the 1-O-acylglucuronide exhibits a short half-life of only 1.5 hours in phosphate buffer [2]. This instability is the mechanistic basis for its subsequent reactions.

Bioactivation Chemical Stability Reactive Metabolites Hepatotoxicity

Transacylation-Mediated Protein Adduction

This acyl glucuronide is uniquely differentiated from more stable glucuronides (e.g., N-glucuronides or ether glucuronides) by its ability to act as an electrophile and form covalent adducts with nucleophiles. Jiao et al. (2020) demonstrated that lumiracoxib-1-O-acylglucuronide readily undergoes transacylation with glutathione (GSH) to form a drug-S-acyl-GSH adduct (M3/M4) [1]. This reactive pathway is a hallmark of acyl glucuronides implicated in idiosyncratic drug toxicity and is not observed with the parent drug or with chemically stable phase II metabolites.

Covalent Binding Transacylation GSH Adduct Protein Modification

Species-Specific Acyl Glucuronidation

The formation of lumiracoxib acyl glucuronide is a metabolism pathway with significant species differences, a critical factor for selecting appropriate in vivo models. In male C57bl/6J mice, a common preclinical species, acyl glucuronidation is reported to be "absent or a very minor route" [1]. Conversely, studies in chimeric liver-humanized FRG mice show a higher proportion of the dose detected as acyl glucuronide metabolites compared to murinized controls, better reflecting human metabolism [2]. This contrasts with taurine conjugation, which is a major mouse-specific pathway.

Species Differences Humanized Models Pharmacokinetics Translational Research

Comparative Mitochondrial Toxicity vs. Other Coxibs

While this evidence pertains to the parent drug lumiracoxib, it provides critical context for the class, highlighting why investigations into its metabolites are essential. In a comparative study of coxibs, lumiracoxib was the most potent inhibitor of ATP synthesis in rat liver mitochondria, with an IC50 of 6.48 ± 2.74 µM [1]. This was significantly more potent than other coxibs like celecoxib (IC50 14.92 µM), valdecoxib, rofecoxib, and etoricoxib. This potent mitochondrial toxicity of the parent drug underscores the importance of studying its reactive metabolites, such as the acyl glucuronide, as potential contributors to the overall hepatotoxic profile.

Mitochondrial Toxicity ATP Synthesis Coxibs DILI

Validated LC-MS/MS Assay for Quantification

For researchers performing quantitative bioanalysis, a validated UHPLC-MS/MS method has been published for the simultaneous determination of lumiracoxib and its metabolites, including lumiracoxib-acyl-glucuronide, in rat plasma [1]. The method establishes a lower limit of quantitation (LLOQ) of 1 ng/mL for the acyl glucuronide, with a linear range of 1-200 ng/mL. This provides a direct, quantifiable benchmark for method development and validation in other matrices or species.

LC-MS/MS Bioanalysis Pharmacokinetics Method Validation

Research and Industrial Applications


Drug Bioactivation and Reactive Metabolite Screening

Used as a definitive analytical standard and positive control in trapping assays (e.g., with GSH or N-acetyl-lysine) in human liver microsomes or hepatocytes. It confirms the formation of specific drug-S-acyl-GSH adducts (M3/M4) and Schiff base derivatives (M5-M8), providing a clear bioactivation profile essential for early DILI risk assessment [1].

Species-Specific Bioanalytical Method Development

Employed as a critical reference material for the development and validation of LC-MS/MS methods to quantify this human-relevant metabolite in various biological matrices (e.g., plasma, urine, bile). This is especially important given that the pathway is absent in common rodent models like the C57bl/6J mouse, necessitating accurate measurement in humanized models or clinical samples [2].

Acyl Glucuronide-Mediated Covalent Binding Studies

Used as a model reactive acyl glucuronide to investigate the kinetics of transacylation and glycation reactions with proteins (e.g., human serum albumin) or other nucleophiles. Its documented half-life (1.5 h in buffer) and reactivity make it a valuable tool for studying the relationship between glucuronide stability, covalent binding, and downstream toxicity [1].

Species Differences in Phase II Metabolism

Used as an authentic standard to profile and compare the formation of acyl glucuronides in chimeric liver-humanized versus murinized FRG mouse models. This application is crucial for translational research aiming to bridge the gap between preclinical safety studies in rodents and human clinical outcomes, as evidenced by the higher proportion of this metabolite in humanized models [2].

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